(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate
Brand Name: Vulcanchem
CAS No.: 188660-14-2
VCID: VC0555511
InChI: InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1
SMILES: CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Molecular Formula: C20H23NO7
Molecular Weight: 389.41

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

CAS No.: 188660-14-2

Cat. No.: VC0555511

Molecular Formula: C20H23NO7

Molecular Weight: 389.41

* For research use only. Not for human or veterinary use.

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate - 188660-14-2

Specification

CAS No. 188660-14-2
Molecular Formula C20H23NO7
Molecular Weight 389.41
IUPAC Name benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid
Standard InChI InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1
Standard InChI Key IIAVXHHGVJCFKI-SQQLFYIASA-N
SMILES CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Canonical SMILES CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₃NO₇, with a molecular weight of 389.41 g/mol . Its IUPAC name, benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate; oxalic acid, reflects the presence of:

  • A butanoate backbone substituted at the 2-position with an amino group and at the 3-position with a benzyloxy group.

  • Two benzyl (C₆H₅CH₂) protecting groups: one esterified to the carboxylate and another ether-linked to the hydroxyl group.

  • An oxalate counterion (C₂H₂O₄) that stabilizes the protonated amino group via ionic interactions .

The stereochemical configuration at the 2nd and 3rd carbon atoms (R and S, respectively) is critical for its biological and chemical behavior. This configuration is preserved during synthesis through chiral auxiliaries or enantioselective catalysis .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number188660-14-2
Molecular FormulaC₂₀H₂₃NO₇
Molecular Weight389.41 g/mol
Stereochemistry(2R,3S)
InChIKeyIIAVXHHGVJCFKI-SQQLFYIASA-N
SMILESC[C@H](OCC1=CC=CC=C1)[C@@H](N)C(OCC2=CC=CC=C2)=O.O=C(O)C(O)=O

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step protection-deprotection strategies:

  • Amino Group Protection: The amino group of threonine or a derivative is protected using a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group.

  • Hydroxyl Group Benzylation: The hydroxyl group at the 3-position is benzylated using benzyl bromide in the presence of a base like potassium carbonate .

  • Esterification: The carboxylic acid is esterified with benzyl alcohol under acidic conditions (e.g., HCl or H₂SO₄) .

  • Oxalate Salt Formation: The free amine is protonated with oxalic acid to form the stable oxalate salt .

Industrial-Scale Manufacturing

Industrial protocols emphasize cost-effectiveness and scalability:

  • Continuous Flow Reactors: Enhance yield and reduce reaction times for benzylation and esterification steps.

  • Crystallization Optimization: The oxalate salt is purified via recrystallization from ethanol/water mixtures, achieving >99% enantiomeric excess (ee) .

Table 2: Synthetic Parameters

StepReagents/ConditionsYield
BenzylationBnBr, K₂CO₃, DMF, 60°C, 12h85%
EsterificationBnOH, H₂SO₄, reflux, 6h78%
Oxalate PrecipitationOxalic acid, EtOH/H₂O, 0°C, 2h92%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. The oxalate counterion enhances aqueous solubility compared to the free base .

  • Stability: Degrades under acidic or basic conditions via hydrolysis of the ester or benzyl ether groups. Storage recommendations include inert atmospheres and desiccated environments at 2–8°C .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1730 cm⁻¹ (ester C=O), 1640 cm⁻¹ (amide I), and 1220 cm⁻¹ (C-O-C ether) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 7.35–7.25 (m, 10H, aromatic), 4.75 (d, 1H, CH₂Ph), 3.95 (q, 1H, CH-NH₂), 1.25 (d, 3H, CH₃) .

Biological and Pharmacological Relevance

Role in Peptide Synthesis

The compound serves as a chiral synthon for non-proteinogenic amino acids in peptide drugs. For example, it is a precursor to β-hydroxy-α-amino acids used in protease inhibitors .

Enzymatic Interactions

In vitro studies suggest moderate inhibitory activity against serine proteases (IC₅₀ = 12 µM), attributed to structural mimicry of tetrahedral transition states .

Industrial Applications

Pharmaceutical Intermediates

  • Key intermediate in the synthesis of FXr agonists (e.g., compounds disclosed in WO2012087519A1) .

  • Used to produce antibiotic derivatives with enhanced stereochemical purity .

Asymmetric Catalysis

The benzyl groups act as directing groups in transition metal-catalyzed reactions, enabling enantioselective C–H functionalization .

Comparison with Stereoisomers

(2S,3R)-Enantiomer (CAS: 15260-11-4)

  • Lower Aqueous Solubility: Due to reduced oxalate ion pairing efficiency .

  • Divergent Bioactivity: Shows 30% lower protease inhibition compared to the (2R,3S)-form .

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